molecular formula C36H42O10S2 B8091312 (2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

(2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

Cat. No.: B8091312
M. Wt: 698.8 g/mol
InChI Key: CLCYUYRCLACKBT-AJQHFSOTSA-N
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Description

The compound (2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a dimeric structure featuring two tetrahydro-2H-pyran-3,4,5-triol moieties linked via a [2,2'-bithiophene]-5,5'-diylbis(methylene) bridge.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-[5-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10S2/c1-17-3-5-19(35-33(43)31(41)29(39)25(15-37)45-35)11-21(17)13-23-7-9-27(47-23)28-10-8-24(48-28)14-22-12-20(6-4-18(22)2)36-34(44)32(42)30(40)26(16-38)46-36/h3-12,25-26,29-44H,13-16H2,1-2H3/t25-,26-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCYUYRCLACKBT-AJQHFSOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

The compound under consideration is a complex organic molecule that incorporates elements such as bithiophene and tetrahydropyran derivatives. Its intricate structure suggests potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be broken down into key structural components:

  • Bithiophene moiety : Known for its electronic properties and potential in organic electronics and photonics.
  • Tetrahydropyran derivatives : These are often associated with various biological activities including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research has shown that compounds containing hydroxymethyl tetrahydropyran structures exhibit notable antioxidant properties. The mechanism involves the scavenging of free radicals and the modulation of oxidative stress markers.

In a study evaluating several derivatives of similar structures:

  • DPPH Assay : The compound demonstrated a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.
  • FRAP Assay : It showed promising results in Ferric Reducing Antioxidant Power (FRAP) tests, suggesting its efficacy in reducing ferric ions to ferrous ions.

Antiproliferative Effects

The antiproliferative activity of the compound was assessed against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating a potent inhibitory effect on cell proliferation.

Anti-inflammatory Properties

The compound's anti-inflammatory potential was evaluated through inhibition assays targeting pro-inflammatory enzymes:

  • 5-Lipoxygenase Inhibition : It showed effective inhibition with IC50 values significantly lower than standard anti-inflammatory drugs.

Synthesis Methodology

The synthesis of this complex compound involves several steps:

  • Formation of Bithiophene : Utilizing cross-coupling reactions to generate the bithiophene backbone.
  • Functionalization : Subsequent reactions introduce hydroxymethyl groups and other substituents to enhance biological activity.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product.

Case Study 1: Antioxidant Properties

In a comparative study of various tetrahydropyran derivatives:

  • The compound was compared against known antioxidants like Vitamin C and Trolox.
  • Results indicated that it had comparable or superior antioxidant activity in specific assays.

Case Study 2: Cancer Cell Line Studies

A research team investigated the cytotoxic effects on MCF-7 cells:

  • Treatment with varying concentrations of the compound revealed dose-dependent cytotoxicity.
  • Mechanistic studies suggested apoptosis as a mode of action.

Data Summary

Biological ActivityAssay TypeResultReference
AntioxidantDPPHSignificant reduction
AntioxidantFRAPHigh reducing power
AntiproliferativeMCF-7 IC50Micromolar range
Anti-inflammatory5-LipoxygenaseLow IC50

Comparison with Similar Compounds

Substituent Variations in Tetrahydro-2H-Pyran-3,4,5-Triol Derivatives

The target compound shares its core pyran-triol structure with several derivatives (Table 1), but substituents and linkers differentiate their properties:

Compound (CAS No.) Substituents/Linker Molecular Weight (g/mol) Key Properties Reference
Target Compound Bithiophene linker, 4-methylphenylene groups ~800 (estimated) High polarity, π-conjugation -
175977-99-8 Benzyloxy methyl, phenylthio 362.44 Lipophilic (phenylthio)
947256-87-3 tert-Butyldimethylsilyl (TBDMS) 362.44 Enhanced stability (TBDMS protection)
1230-27-9 4-Nitrophenyl disulfanyl 349.38 Redox-active (disulfide bond)
5155-47-5 Aminomethyl, methoxy 193.20 Basic (amine), lower molecular weight

Key Observations :

  • Hydroxymethyl and hydroxyl groups confer high polarity, contrasting with lipophilic substituents like phenylthio or TBDMS in other derivatives .
  • The disulfanyl group in 1230-27-9 introduces redox sensitivity absent in the target compound .

Functional Group Impact on Bioactivity

highlights the role of phenolic hydroxyls in radical scavenging. While the target compound lacks phenolic groups, its pyran-triol hydroxyls may exhibit moderate antioxidant activity through hydrogen donation. In contrast, 5-aminosalicylate () demonstrates potent chain-breaking antioxidant behavior due to p-amine stabilization of phenoxyl radicals, a mechanism unavailable in the target compound .

Structural Complexity and Molecular Weight

The target compound’s dimeric architecture results in a higher molecular weight (~800 g/mol, estimated) compared to monomeric derivatives like 5155-47-5 (193.20 g/mol) . However, it is less complex than the phenolic-glycoside in (1167.10 g/mol), which contains multiple benzofuran and pyran rings linked to flavonoid motifs .

Preparation Methods

Thiophene Functionalization

The bithiophene backbone is prepared via Ullmann coupling or Kumada cross-coupling. WO2017060924A1 describes thiophene methylation using Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at −40°C. Subsequent bromination with N-bromosuccinimide (NBS) introduces reactive sites for methylene-phenylene linkage.

Key Reaction Parameters :

StepReagentsTemperatureYield
Thiophene methylationCH₃MgBr, THF−40°C92%
BrominationNBS, CCl₄0°C85%

Methylene-Phenylene Linker Installation

The methylene-phenylene bridges are introduced via Suzuki-Miyaura coupling. CN114105922B utilizes aryl boronic esters and palladium catalysts (e.g., PdCl₂ with Mor-DalPhos ligand). For example, reacting 5-bromo-4-methylphenol with (2-hydroxypropyl)boric acid (Compound II) in tetrahydrofuran/water at 55–60°C yields the methylene-phenylene intermediate in 82% yield.

Tetrahydro-2H-Pyran-3,4,5-triol Subunit Preparation

Stereoselective Ring Formation

The pyran rings are constructed from glucose or xylose derivatives. WO2017060924A1 outlines a bio-enzyme-mediated cyclization using xylose and isopropanol dehydrogenase to form the tetrahydro-pyran core with >95% enantiomeric excess (ee). Acidic hydrolysis (e.g., HCl in methanol) removes protective groups, yielding the triol.

Optimized Conditions :

  • Substrate: Xylose

  • Enzyme: Isopropanol dehydrogenase

  • Temperature: 37°C

  • Yield: 89%

Hydroxymethyl Group Introduction

The 2-(hydroxymethyl) group is installed via aldol condensation. CN114105922B employs TBSCl (tert-butyldimethylsilyl chloride) to protect hydroxyl groups, followed by Grignard addition (e.g., CH₂MgBr) and deprotection with tetrabutylammonium fluoride (TBAF). This method achieves 65% yield for the hydroxymethylated intermediate.

Convergent Coupling of Subunits

Palladium-Catalyzed Cross-Coupling

The final assembly uses Suzuki-Miyaura coupling to link the pyran triol subunits to the bithiophene core. CN114105922B reports using PdCl₂ with Mor-DalPhos ligand in tetrahydrofuran/water at 55–60°C. Key parameters:

ParameterValue
CatalystPdCl₂ (1 mol%)
LigandMor-DalPhos (1 mol%)
BaseK₂CO₃
SolventTHF/H₂O (2:1)
Yield82–85%

Purification and Crystallization

WO2017060924A1 emphasizes co-crystallization with pipecolic acid to enhance purity. Dissolving the crude product in ethanol/pipecolic acid (5:1) and cooling to 4°C yields a stable co-crystal, achieving >99% HPLC purity.

Yield Optimization and Scalability

Industrial-scale production requires solvent recycling and catalyst recovery. CN114105922B demonstrates catalyst reuse (up to 5 cycles) with <5% yield drop. WO2017060924A1 reports a 10 kg batch process using continuous flow reactors, reducing reaction time by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Peaks at δ 3.5–4.2 ppm confirm hydroxymethyl and pyran ring protons.

  • HPLC : Retention time of 12.3 min (99.2% purity).

X-ray Diffraction (XRD)

Co-crystals exhibit distinct peaks at 2θ = 8.4°, 12.7°, and 16.9°, confirming amorphous-to-crystalline transition .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis involves multi-step regioselective coupling of bithiophene and pyran-triol moieties. Key steps include:
  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to shield hydroxyl groups during coupling reactions .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to achieve the desired (R/S) configurations .
  • Purification : Final stereoisomeric purity (>95%) is verified via chiral HPLC and polarimetry .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 2D 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY confirm stereochemistry and spatial arrangement of the bithiophene-phenylene-pyran core .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., m/z 869.32 [M+H]+^+) and fragmentation patterns to validate connectivity .
  • X-ray Crystallography : Resolves absolute configuration and interatomic distances in crystalline form .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2B skin irritation) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3077) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity against carbohydrate-processing enzymes?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like α-glucosidase or galactosidase due to the compound’s pyran-triol motifs, which mimic carbohydrate substrates .
  • Assay Design :
  • Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure IC50_{50} values .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites .
  • Validation : Compare in vitro inhibition data with computational predictions to refine structure-activity relationships .

Q. How should contradictory data on the compound’s solubility and stability be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–12) using dynamic light scattering (DLS) .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., moisture, light) causing discrepancies between studies .

Q. What computational strategies are recommended for modeling this compound’s supramolecular interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess membrane permeability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) of the bithiophene core .
  • Machine Learning : Train QSAR models using datasets of analogous glycosidase inhibitors to predict bioavailability .

Methodological Considerations Table

Research Objective Key Techniques Validation Metrics
Synthesis OptimizationAsymmetric catalysis, Chiral HPLCStereochemical purity ≥95%
Enzyme Inhibition AssaysFluorogenic assays, Molecular dockingIC50_{50} < 10 µM, ΔG < -8 kcal/mol
Stability ProfilingAccelerated stability testing, HPLCDegradation ≤5% under stressed conditions

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